2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
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Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is an organonitrogen heterocyclic compound with the molecular formula C10H11NO2. It is a member of the oxacycle family and is characterized by a seven-membered ring containing both nitrogen and oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the reaction of 2-(2’-chloroethoxy)-acetophenone with primary aliphatic amines. This process includes ring closure and subsequent hydrogenation to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as zinc iodide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one: Similar in structure but with different substituents.
2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-one: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is unique due to its specific combination of nitrogen and oxygen in the ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCZQESAHAVOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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